molecular formula C12H6Cl2N2 B13935340 2,4-Dichlorobenzo[h]quinazoline

2,4-Dichlorobenzo[h]quinazoline

Cat. No.: B13935340
M. Wt: 249.09 g/mol
InChI Key: HVBKMOPKLPKSGB-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzo[h]quinazoline is a specialized heterocyclic building block of significant interest in medicinal and materials chemistry. Its structure, featuring two reactive chlorine atoms on a fused quinazoline system, makes it a versatile intermediate for nucleophilic substitution reactions, allowing for the selective introduction of diverse functional groups . This compound is a key synthon for Structure-Activity Relationship (SAR) studies at the C2 and C4 positions, facilitating the development of novel molecules with targeted biological profiles . In pharmaceutical research, derivatives based on the 2,4-dichloroquinazoline core have been investigated for a wide spectrum of biological activities. These include potential applications as anticancer agents (e.g., inhibitors of VEGFR-2 and EGFR tyrosine kinases), antibacterial , antifungal , and anti-inflammatory compounds . Furthermore, the scaffold has shown promise in developing inhibitors for enzymes like Janus kinase 2 (JAK2), relevant for treating myeloproliferative neoplasms, and in other therapeutic areas such as antidiabetic and antipsychotic research . Beyond pharmaceuticals, this class of compounds is also utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) . Handling and Storage: Store in an inert atmosphere at recommended temperatures (e.g., 2-8°C). This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Datasheet for detailed hazard and handling information.

Properties

Molecular Formula

C12H6Cl2N2

Molecular Weight

249.09 g/mol

IUPAC Name

2,4-dichlorobenzo[h]quinazoline

InChI

InChI=1S/C12H6Cl2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-6H

InChI Key

HVBKMOPKLPKSGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N=C3Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-dichlorobenzo[h]quinazoline generally involves two main steps:

  • Formation of quinazoline-2,4-dione intermediates from ortho-aminobenzoic acid (anthranilic acid) or its derivatives.
  • Chlorination of the quinazoline-2,4-dione to introduce chlorine atoms at the 2 and 4 positions, yielding the 2,4-dichlorobenzo[h]quinazoline.

Step 1: Formation of Quinazoline-2,4-dione Intermediates

A widely reported method involves the reaction of anthranilic acid with potassium cyanate in aqueous medium to form 2,4-quinazoline diones. This process is conducted under controlled pH (9–12) and temperature (20–100 °C) conditions to optimize yield.

  • Reaction conditions:
    • Reactants: Anthranilic acid and potassium cyanate (molar ratio 1:1 to 1:3)
    • Solvent: Water
    • Temperature: 20–100 °C
    • pH: 9–12
  • Reaction time: Typically a few hours, with stirring and temperature control
  • Yield: High yields reported, e.g., 92.5% for 2,4-quinazoline dione.

Example procedure:
In a 500 mL flask, 41 g (0.3 mol) anthranilic acid is mixed with 100 mL water, and 200 mL aqueous solution of 60 g (0.74 mol) potassium cyanate is added dropwise. After stirring and pH adjustment with sodium hydroxide, the mixture is heated to 90 °C for 2.5 hours, then cooled and acidified to pH 2–3, precipitating the quinazoline dione intermediate, which is filtered and dried.

Step 2: Chlorination to 2,4-Dichlorobenzo[h]quinazoline

The chlorination step converts the quinazoline-2,4-dione into the dichloro derivative using chlorinating agents such as phosphorus oxychloride (POCl3) in the presence of bases like triethylamine.

  • Reaction conditions:
    • Reactants: Quinazoline-2,4-dione and POCl3
    • Base: Triethylamine
    • Solvent: Typically POCl3 itself or aliphatic amides
    • Temperature: Reflux conditions, e.g., heating under reflux for 10 hours
  • Work-up: The reaction mixture is concentrated, dissolved in toluene, and extracted with water and acid/base washes to purify the product
  • Yield: Approximately 73% molar yield reported.

Example procedure:
96 g of quinazoline dione is mixed with 200 mL POCl3 and 100 mL triethylamine in a flask, heated under reflux for 10 hours. The mixture is concentrated, dissolved in toluene, and washed sequentially with water, hydrochloric acid, sodium carbonate solution, and water again. The organic layer is dried with anhydrous sodium sulfate, concentrated, and the solvent reclaimed to yield 2,4-dichlorobenzo[h]quinazoline.

Alternative and Supporting Synthetic Approaches

Metal-Free Catalytic Synthesis of Quinazoline Derivatives

Recent advances include the use of metal-free catalysis for the synthesis of quinazoline-2,4-diones, which are key intermediates in the preparation of dichlorobenzo[h]quinazoline. For example, 4-dimethylaminopyridine (DMAP) catalyzed one-pot syntheses using Boc anhydride as a carbonyl source have been reported, offering mild reaction conditions and good yields.

  • Catalyst: DMAP
  • Base: Triethylamine or no additional base
  • Solvents: Acetonitrile, dichloromethane, or others
  • Yields: Up to 94% for quinazoline-2,4-dione intermediates
  • Advantages: Avoids metal catalysts, mild conditions, scalable.

Though this method focuses on quinazoline-2,4-diones rather than the chlorinated derivatives, it provides a valuable route to the key intermediate.

Solvent and Temperature Considerations in Cyclization

The choice of solvent and temperature is critical in the cyclization and chlorination steps. High-boiling polar solvents such as sulfolane, dimethyl sulfoxide, and glycols have been used to facilitate reactions at elevated temperatures. Temperature control during reagent addition and reaction progression influences product purity and yield.

Summary Table of Preparation Methods

Step Reactants & Conditions Solvent/Medium Temperature Catalyst/Base Yield (%) Notes
1 Anthranilic acid + potassium cyanate (1:1–3 mol) Water 20–100 °C pH 9–12 (NaOH/HCl) ~92.5 Formation of quinazoline-2,4-dione
2 Quinazoline-2,4-dione + POCl3 + triethylamine POCl3 / aliphatic amide Reflux (~110 °C) Triethylamine ~73 Chlorination to 2,4-dichlorobenzo[h]quinazoline
Alt.1 2-Aminobenzamide + Boc anhydride + DMAP catalyst Acetonitrile, CH2Cl2 RT to reflux DMAP Up to 94 Metal-free catalytic synthesis of quinazoline-2,4-dione intermediate

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzo[h]quinazoline undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-2,4-diones.

    Reduction: Dihydroquinazoline derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzo[h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : Chlorine at position 4 is common across analogs, but 2,4-dichloro substitution is rare in benzo-fused systems. The fused benzene ring in benzo[h]quinazoline enhances steric hindrance, influencing reactivity in cyclization reactions .
  • Catalytic Methods: CuI catalysis is preferred for halogen-amine condensations in benzoquinazolines, whereas non-fused quinazolines (e.g., 2,4-Dichloroquinazoline) undergo nucleophilic substitution without metal catalysts .

Critical SAR Insights :

  • Position 4: Essential for kinase inhibition; chloro or amino groups here improve binding to ATP pockets in EGFR .
  • Position 2 : Substituents must be small (e.g., Cl) to avoid steric clashes. Bulky groups (e.g., 2-chlorophenyl) diminish activity despite increased lipophilicity .
Physicochemical Properties
Property 2,4-Dichlorobenzo[h]quinazoline 4-Chlorobenzo[g]quinazoline 2,4-Dichloroquinazoline
Melting Point >250°C (decomposes) 210–215°C 180–185°C
Solubility Insoluble in water; soluble in DMSO Poor in polar solvents Moderate in DCM/THF
Stability Stable under inert atmosphere Light-sensitive Hygroscopic
Reference

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